molecular formula C7H16ClNO3 B2582865 3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride CAS No. 915922-60-0

3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride

Cat. No.: B2582865
CAS No.: 915922-60-0
M. Wt: 197.66
InChI Key: DDYHVYYQZMFPJQ-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride (CAS: Not explicitly listed; molecular formula: C₇H₁₆ClNO₃, molar mass: 197.66 g/mol) is a substituted propanoic acid derivative featuring a tertiary amine group with 2-methoxyethyl and methyl substituents. Its physicochemical properties, including moderate water solubility (due to the hydrochloride salt) and a pKa influenced by the electron-donating methoxy group, make it a candidate for pharmaceutical intermediates or biochemical studies . The compound is classified as an irritant, requiring careful handling .

Properties

IUPAC Name

3-[2-methoxyethyl(methyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(5-6-11-2)4-3-7(9)10/h3-6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCHCTXINNBTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285954
Record name N-(2-Methoxyethyl)-N-methyl-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-60-0
Record name N-(2-Methoxyethyl)-N-methyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyethyl)-N-methyl-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with 2-methoxyethylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 3-chloropropanoic acid is reacted with 2-methoxyethylamine in the presence of a base such as sodium hydroxide to form the intermediate 3-[(2-methoxyethyl)amino]propanoic acid.

    Step 2: The intermediate is then reacted with methylamine to form 3-[(2-Methoxyethyl)(methyl)amino]propanoic acid.

    Step 3: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group participates in amide bond formation under standard coupling conditions. The hydrochloride salt may act as an acid catalyst in certain reactions:

Reaction PartnerConditionsProductYieldReference
Amines (e.g., 2-(aminomethyl)pyridine)EDC/DMAP in CHCl₃, 20°C, 20 hrAmide derivatives77–89%
Amino alcoholsDCC/HOBt in DMFHydroxyalkyl amidesHypothesized

Mechanistic Notes :

  • Activation via carbodiimides (e.g., EDC) forms reactive intermediates like O-acylisourea, facilitating nucleophilic attack by amines .

  • Steric hindrance from the methyl and methoxyethyl groups may reduce reaction rates compared to simpler carboxylic acids.

Decarboxylation

Decarboxylation typically occurs under acidic or high-temperature conditions:

ConditionsProductObservationsReference
Heating (150–200°C)2-(Methoxyethyl)(methyl)amine + CO₂Requires catalytic bases (e.g., pyridine)
Strong acids (HCl conc.)Degradation to volatile aminesLimited stability in prolonged acidic storage

Key Factor :
The electron-withdrawing effect of the protonated amine in the hydrochloride salt may destabilize the carboxylate intermediate, accelerating CO₂ release.

Esterification and Hydrolysis

The carboxylic acid reversibly forms esters, with hydrolysis under alkaline conditions:

ReactionConditionsOutcomeReference
Esterification (MeOH/H⁺)Reflux, 12 hrMethyl esterAnalogous to
Hydrolysis (NaOH/EtOH)80°C, 2 hrRegeneration of free acid

Example Protocol :

  • Saponification : Treatment with KOH in ethanol at 80°C cleaves esters to the carboxylic acid with >85% recovery .

Salt Metathesis

The hydrochloride counterion can be exchanged via ion-pair displacement:

ReagentConditionsProductApplication
AgNO₃Aqueous, RTSilver carboxylatePrecipitation-driven purification
NaHCO₃pH adjustmentSodium saltEnhanced solubility in polar solvents

Note : The free base form exhibits higher solubility in organic solvents (e.g., DCM, THF) .

Hypothesized Reactions

Based on structural analogs:

Reaction TypeExpected PathwayChallenges
Mannich ReactionAmine participation in C–N bond formationSteric hindrance from substituents
Reductive AminationLimited due to tertiary amine structureRequires harsh reductants (e.g., LiAlH₄)

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming charred residues .

  • Photodegradation : Susceptible to UV-induced radical cleavage of the methoxyethyl group.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound has been studied for its potential effects on neurotransmitter systems. Research indicates that derivatives of amino acids similar to this compound can act as inhibitors of GABA transporters, which are crucial in regulating inhibitory neurotransmission in the brain .
    • In vivo studies have demonstrated antinociceptive properties in rodent models, suggesting its potential use in pain management therapies .
  • Drug Development :
    • The compound's structural features make it a candidate for developing new pharmaceuticals targeting specific receptors or pathways. For instance, modifications to the amino acid backbone have shown promise in enhancing bioactivity against certain targets, including GABA receptors .
    • Its ability to inhibit lysosomal phospholipase A2 has been explored as a mechanism to mitigate drug-induced phospholipidosis, a condition characterized by lipid accumulation within lysosomes .

Biochemical Studies

  • Enzyme Inhibition : Studies have focused on the inhibition of enzymes such as lysosomal phospholipase A2, where the compound's derivatives were evaluated for their efficacy in preventing enzyme activity. This inhibition is particularly relevant in understanding drug toxicity and metabolic pathways .

Case Studies

StudyFocusFindings
Study on GABA TransportersInvestigated the inhibitory effects of amino acid derivativesCompound demonstrated significant inhibition of mGAT1–4 with varying potencies
Antinociceptive PropertiesEvaluated in rodent modelsShowed promising results for pain relief comparable to established analgesics
Phospholipidosis AssayAssessed the impact of the compound on lipid accumulationEffective in preventing excessive lipid buildup in cellular models

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Alkylamino-Substituted Propanoic Acid Derivatives

These compounds share the propanoic acid backbone but differ in alkyl/ether substituents on the amino group.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological/Industrial Relevance Source
3-[(2-Methoxyethyl)(methyl)amino]propanoic acid HCl C₇H₁₆ClNO₃ 197.66 2-Methoxyethyl, methyl Intermediate for drug synthesis
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid HCl C₆H₁₁ClF₃NO₂ 221.61 Trifluoroethyl, methyl Enhanced lipophilicity for CNS drugs
Methyl 2,3-diaminopropionate dihydrochloride C₄H₁₂Cl₂N₂O₂ 191.06 Dual amino groups, methyl ester Peptide synthesis; pH-sensitive applications

Key Observations :

  • The dual amino groups in methyl 2,3-diaminopropionate enhance its utility in pH-responsive peptide design, as the β-NH₂ group remains unprotonated at neutral pH .

Aromatic-Ring-Containing Derivatives

These compounds incorporate aromatic or heteroaromatic moieties, altering electronic properties and biological activity.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications Source
GW-1929 Hydrochloride C₂₈H₂₉ClN₂O₄ 505.00 Benzoylphenyl, pyridyl ether PPARγ agonist for diabetes research
(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid HCl C₂₁H₂₀ClN₃O₄ 414.85 Nitrophenyl, pyrazole Fluorescent amino acid derivatives
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid HCl C₁₀H₁₁Cl₃NO₂ 291.56 Dichlorobenzyl Antimicrobial agent intermediate

Key Observations :

  • GW-1929 ’s bulky aromatic groups enable PPARγ receptor binding, reducing glucose and triglyceride levels in vivo .
  • The nitrophenyl-pyrazole system in the second compound introduces fluorescence properties, useful in bioimaging .

Halogenated and Heteroatom-Modified Derivatives

Halogen atoms or heterocycles modulate electronic effects and metabolic stability.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications Source
2-(Aminooxy)-3-methoxypropanoic acid HCl C₄H₁₀ClNO₄ 171.58 Aminooxy, methoxy Click chemistry or prodrug synthesis
3-((2-Bromobenzyl)(methyl)amino)propanoic acid HCl C₁₁H₁₄BrClNO₂ 322.60 Bromobenzyl Kinase inhibitor development
3-[Imino(methyl)oxo-λ⁶-sulfanyl]propanoic acid HCl C₄H₉ClN₂O₂S 184.64 Sulfanyl, imino Enzyme inhibition studies

Key Observations :

  • The bromobenzyl group in the second compound enhances binding to hydrophobic enzyme pockets .
  • Sulfanyl and aminooxy groups introduce nucleophilic sites for covalent drug design .

Biological Activity

3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride is a compound with emerging biological significance, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

1. Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methoxyethyl group and a methylamino moiety. This configuration is believed to influence its biological interactions significantly.

2. Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties, particularly against resistant strains of bacteria and fungi.

Key Findings:

  • Activity Against Bacteria: The compound exhibits activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.
  • Fungal Resistance: It also shows promise against drug-resistant fungal species, including Candida auris, with MIC values ranging from 8 to 64 µg/mL for several tested strains .

Table 1: Antimicrobial Efficacy of this compound

Pathogen TypeMIC (µg/mL)
Methicillin-resistant S. aureus1 - 8
Vancomycin-resistant E. faecalis0.5 - 2
Gram-negative pathogens8 - 64
Drug-resistant Candida species8 - 64

3. Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly in inhibiting cell proliferation and migration in cancer cell lines.

Case Studies:

  • A549 Cell Line: In vitro studies using the A549 non-small cell lung cancer model demonstrated that certain derivatives of the compound reduced cell viability by up to 50% and inhibited migration .
  • Comparative Analysis: When compared to standard chemotherapeutics like doxorubicin and cisplatin, some derivatives exhibited comparable or enhanced cytotoxicity against cancer cells while showing lower toxicity towards non-cancerous Vero cells .

Table 2: Cytotoxicity of Derivatives in A549 Cell Line

Compound IDCell Viability Reduction (%)Migration Inhibition (%)
Compound 2050Significant
Doxorubicin>70High
Cisplatin>65Moderate

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Protein Synthesis: Similar compounds have shown effects on bacterial protein synthesis pathways, leading to cell death.
  • Antioxidant Properties: Some derivatives exhibit antioxidant activities that may contribute to their anticancer effects by reducing oxidative stress in cells .

Q & A

Basic Questions

Q. What established synthetic routes are available for 3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 3-chloropropanoic acid and 2-methoxyethyl(methyl)amine under basic conditions. Key steps include:

  • Using aqueous or ethanol solvents to facilitate the reaction .
  • Optimizing pH (basic conditions) to enhance nucleophilic attack efficiency.
  • Purification via recrystallization or column chromatography to isolate the hydrochloride salt .
    • Critical Parameters : Temperature control (40–60°C) minimizes side reactions, while stoichiometric excess of the amine (1.2–1.5 equivalents) improves yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹, N-H stretches at ~3026 cm⁻¹) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., methoxyethyl proton signals at δ 3.2–3.5 ppm) .
    • Chromatography :
  • HPLC with UV detection (λ = 210–254 nm) ensures purity (>97%) .
  • Mass Spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z ~238) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Approach :

  • Assay Standardization : Control variables such as cell line selection, incubation time, and solvent (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
  • Metabolic Stability Testing : Evaluate compound stability in physiological buffers (pH 7.4, 37°C) to identify degradation products that may affect activity .
  • Dose-Response Analysis : Use IC50/EC50 curves to compare potency across studies, accounting for batch-to-batch variability in synthesis .

Q. What strategies mitigate competing side reactions during synthesis, such as over-alkylation or hydrolysis?

  • Preventive Measures :

  • Use protective groups (e.g., tert-butoxycarbonyl for amines) to block unwanted nucleophilic sites .
  • Conduct reactions under inert atmosphere (N2/Ar) to prevent oxidation of sensitive groups .
    • Reaction Monitoring :
  • TLC (silica gel, ethyl acetate/hexane eluent) tracks reaction progress and identifies by-products .
  • Adjust reaction time (<24 hours) to minimize hydrolysis of the propanoic acid moiety .

Q. What are the implications of this compound’s structural features (e.g., hydrochloride salt, methoxyethyl group) for its application in drug discovery?

  • Hydrochloride Salt : Enhances aqueous solubility and crystallinity, facilitating formulation for in vivo studies .
  • Methoxyethyl Group : Improves membrane permeability and metabolic stability compared to non-ether analogs, as evidenced by logP reductions (~1.2 vs. ~2.5 for alkyl chains) .
  • Case Study : This compound served as an intermediate in synthesizing spiropyran derivatives with demonstrated kinase inhibition activity .

Q. How should researchers handle and store this compound to prevent degradation under laboratory conditions?

  • Storage :

  • Store at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation .
  • Use desiccants (e.g., silica gel) in storage vials to minimize hydrolysis .
    • Safety Protocols :
  • Follow OSHA guidelines (29 CFR 1910.132) for PPE (gloves, lab coat, goggles) during handling .
  • Use HEPA-filtered ventilation during weighing to avoid airborne exposure .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s solubility in polar vs. non-polar solvents be reconciled?

  • Hypothesis Testing :

  • Perform solubility assays in controlled solvents (e.g., water, ethanol, DCM) at 25°C.
  • Purity Verification : Contradictions may arise from impurities; re-test samples after HPLC purification .
    • Structural Insights : The hydrochloride salt form increases polarity, favoring solubility in polar solvents (e.g., water: ~50 mg/mL) over non-polar solvents (<1 mg/mL in hexane) .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacological potential?

  • In Vitro :

  • Enzyme Inhibition Assays : Use fluorogenic substrates to quantify activity against target enzymes (e.g., proteases) .
    • In Vivo :
  • Rodent Pharmacokinetics : Assess oral bioavailability and half-life using LC-MS/MS plasma analysis .
    • Positive Controls : Include structurally similar analogs (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) to benchmark activity .

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